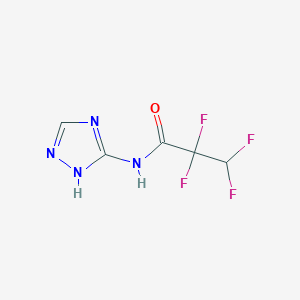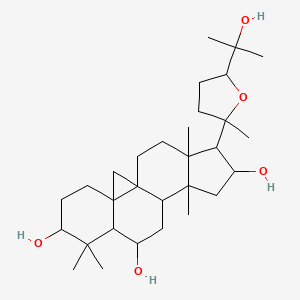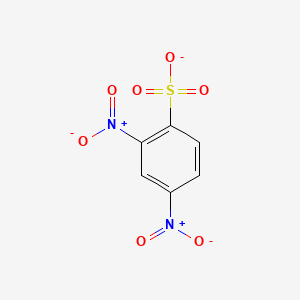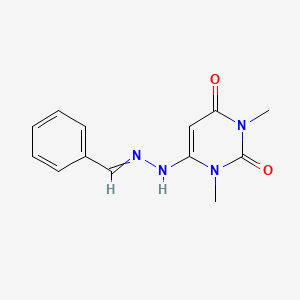
Diproteverine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diproteverine hydrochloride is a calcium channel blocker that has shown potential antianginal properties. It is primarily used for its vasodilatory and antispasmodic effects. The compound is known for its ability to reduce the amplitude of slow action potentials and shorten the duration of fast action potentials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diproteverine hydrochloride involves the reaction of 3,4-diethoxybenzaldehyde with 6,7-dipropan-2-yloxy-3,4-dihydroisoquinoline. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diproteverine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core structure of the compound but exhibit different chemical and physical properties .
Applications De Recherche Scientifique
Diproteverine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound in studies of calcium channel blockers and their mechanisms.
Biology: Investigated for its effects on cellular calcium channels and potential therapeutic applications.
Medicine: Explored for its antianginal and antispasmodic properties, particularly in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Diproteverine hydrochloride exerts its effects by blocking calcium channels in smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The compound primarily targets L-type calcium channels, which are crucial for muscle contraction and vascular tone regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Drotaverine: Another calcium channel blocker with similar antispasmodic properties.
Papaverine: A vasodilator that also inhibits phosphodiesterase enzymes.
Verapamil: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness
Diproteverine hydrochloride is unique in its specific structure, which allows for targeted inhibition of calcium channels with minimal side effects. Its combination of vasodilatory and antispasmodic effects makes it particularly useful in treating cardiovascular conditions .
Propriétés
Numéro CAS |
69373-88-2 |
|---|---|
Formule moléculaire |
C26H36ClNO4 |
Poids moléculaire |
462.0 g/mol |
Nom IUPAC |
1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H |
Clé InChI |
AWQPJKUSDUHYIX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |
Autres numéros CAS |
69373-88-2 |
Numéros CAS associés |
69373-95-1 (Parent) |
Synonymes |
1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid](/img/structure/B1228227.png)
![N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide](/img/structure/B1228230.png)
![9-phenyl-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1228231.png)
![3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B1228232.png)
![1-(1-Naphthalenyl)-3-[[2-(2-nitrophenoxy)-1-oxoethyl]amino]urea](/img/structure/B1228236.png)
![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B1228238.png)



![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)

![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)